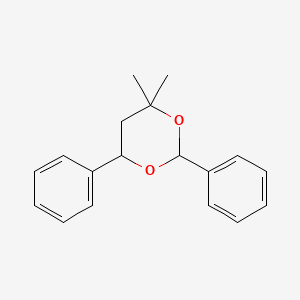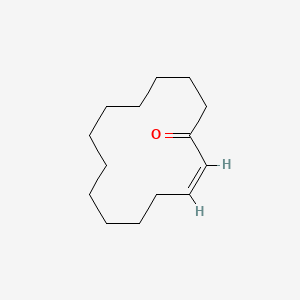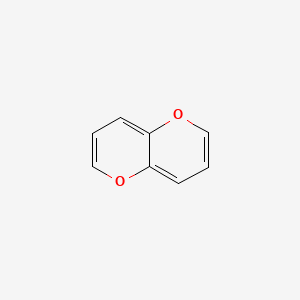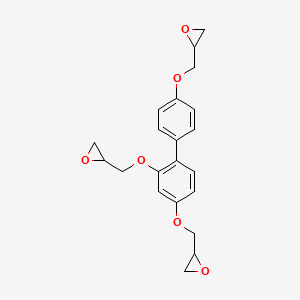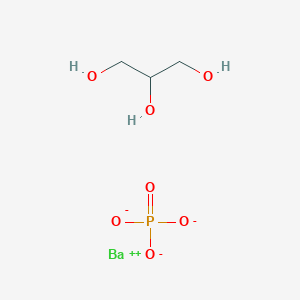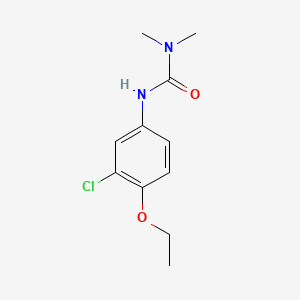
8-Butylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Butylquinoline is a chemical compound belonging to the quinoline family, characterized by a butyl group attached to the eighth position of the quinoline ring. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach includes the use of α,β-unsaturated aldehydes, which undergo cyclization to form the quinoline core .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce environmental impact.
化学反应分析
Types of Reactions: 8-Butylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents such as zinc dust and acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Alkyl halides, Lewis acids.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-Butylquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8-Butylquinoline involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms, thereby exerting its effects . The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes essential for microbial survival .
相似化合物的比较
8-(sec-Butyl)quinoline: Similar structure but with a sec-butyl group instead of a butyl group.
8-Isobutylquinoline: Contains an isobutyl group, differing in the branching of the alkyl chain.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position, leading to different chemical properties and applications.
Uniqueness: 8-Butylquinoline is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
84682-14-4 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
8-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-7-4-8-12-9-5-10-14-13(11)12/h4-5,7-10H,2-3,6H2,1H3 |
InChI 键 |
YDSONSCALKQCLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


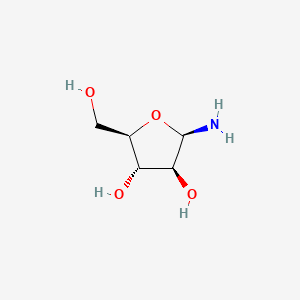
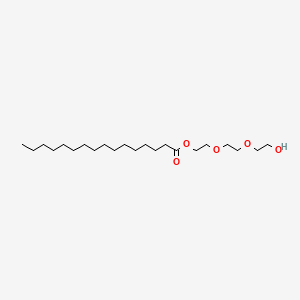

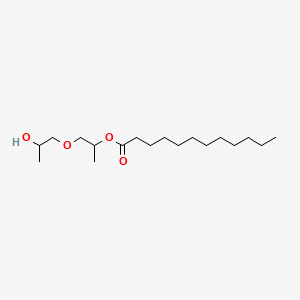
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
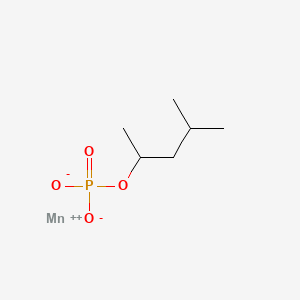
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
